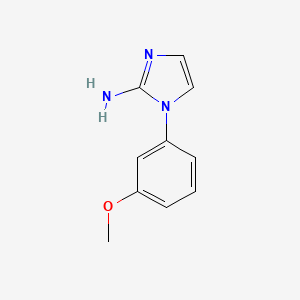

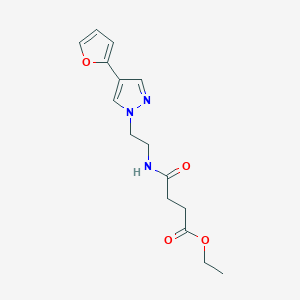

N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C14H16N4O2 . It is a compound that contains a 1,3,4-oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mix of 2,5-bis(4-pyridyl)-1,3,4-oxadiazole and benzoate acid in methanol was stirred until clear. After several days, the compound was formed and recrystallized from solution to afford colorless prismatic crystals suitable for X-ray analysis .Molecular Structure Analysis

The molecular structure of “N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” includes a 1,3,4-oxadiazole ring and a pyridine ring . The dihedral angles between the central ring and the terminal rings are 3.27 (12) and 10.30 (13)° .Physical And Chemical Properties Analysis

The compound has a molecular weight of 272.30 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5. The compound has a rotatable bond count of 3. Its exact mass and monoisotopic mass are 272.12732577 g/mol. The topological polar surface area is 80.9 Ų .Aplicaciones Científicas De Investigación

Antifibrotic Activity

This compound has been studied for its potential antifibrotic activity . Fibrosis is a pathological condition characterized by excessive tissue scarring due to the accumulation of extracellular matrix proteins. The compound’s ability to inhibit collagen expression and hydroxyproline content in cell culture suggests it could be developed into novel antifibrotic drugs .

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are crucial in medicinal chemistry due to their biological activities. The compound can be used as a synthon for the preparation of novel heterocyclic compounds, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, which have diverse biological activities .

Pharmacological Activities

The pyrimidine moiety, which is part of this compound’s structure, is known to exhibit a wide range of pharmacological activities. It has been employed in the design of structures in medicinal chemistry, indicating that this compound could be used to synthesize molecules with antimicrobial, antiviral, antitumor, and other pharmaceutical activities .

Anti-Fibrosis Drug Development

Compounds similar to N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide have shown promising results in the development of anti-fibrosis drugs. They effectively inhibited the expression of collagen and the content of hydroxyproline in vitro, which are key markers of fibrosis .

Collagen Prolyl 4-Hydroxylases Inhibition

The compound has been associated with the inhibition of collagen prolyl 4-hydroxylases. These enzymes play a significant role in the synthesis of collagen, and their inhibition is a potential therapeutic approach for treating fibrotic diseases .

Chemical Biology Research

In chemical biology, constructing libraries of novel heterocyclic compounds with potential biological activities is essential. This compound can contribute to such libraries, providing a basis for the discovery of new drugs and therapeutic agents .

Direcciones Futuras

The future directions for the study of “N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” could include further investigation into its potential biological activities, such as its potential as an anticancer agent , and its effects on angiogenesis . Further studies could also explore its physical and chemical properties in more detail .

Propiedades

IUPAC Name |

N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2S/c17-10(9-2-1-7-19-9)14-12-16-15-11(18-12)8-3-5-13-6-4-8/h1-7H,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNCPEHQLYNBTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2899546.png)

![N-[(2-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2899547.png)

![5-((3-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2899550.png)

![N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2899551.png)

![2-Benzyl-5-[(4-methoxyphenyl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2899553.png)

![N-(4-chlorophenyl)-2-[(3-methoxyphenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B2899560.png)

![Tert-butyl 3-methyl-3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B2899562.png)